Product packaging for 3-(Chloromethyl)-1-isopropyl-1H-pyrazole(Cat. No.:CAS No. 1260659-10-6)

3-(Chloromethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B1373741
CAS No.: 1260659-10-6
M. Wt: 158.63 g/mol
InChI Key: OOCAUYWXRMOUET-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as N-Heterocycles in Advanced Organic Synthesis

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the core of a vast class of derivatives that are highly valued in organic synthesis. mdpi.comnih.gov These N-heterocycles serve as versatile building blocks for the construction of more complex molecules due to their unique structural features and reactivity. nbinno.com The pyrazole ring is a common scaffold found in numerous compounds with significant applications in medicine, agriculture, and materials science. mdpi.comnih.govnbinno.com

In the pharmaceutical industry, pyrazole derivatives are recognized as "privileged scaffolds" because their structures are frequently found in a wide array of therapeutic agents. nih.govnih.gov Many FDA-approved drugs incorporate the pyrazole moiety, demonstrating its importance in medicinal chemistry. nih.govdntb.gov.ua These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties. mdpi.comproquest.com The ability to modify the pyrazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile.

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical sector, serving as key intermediates in the synthesis of herbicides, insecticides, and fungicides. nbinno.com Their application also extends to material science, where they are utilized in the development of functional materials like organic light-emitting diodes (OLEDs). nbinno.com The diverse reactivity of the pyrazole core and the various synthetic methodologies developed for its functionalization have made it an indispensable tool for chemists. nih.govenamine.netmdpi.com

Contextualizing 3-(Chloromethyl)-1-isopropyl-1H-pyrazole within Chloromethylated Pyrazole Scaffolds

Within the broader family of pyrazole derivatives, chloromethylated pyrazoles represent a specific and highly useful subclass of synthetic intermediates. The defining feature of these compounds is the chloromethyl group (-CH₂Cl), a reactive moiety that facilitates a variety of chemical transformations. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyrazole scaffold into larger, more complex molecular structures.

This compound belongs to this class of reactive intermediates. Its structure consists of a pyrazole ring substituted with an isopropyl group at the N1 position and a chloromethyl group at the C3 position. The isopropyl group at N1 influences the compound's solubility and steric properties, while the chloromethyl group at C3 is the primary site of reactivity. Researchers utilize chloromethylated pyrazoles like this one to synthesize a range of more complex derivatives by reacting them with various nucleophiles. For instance, compounds such as 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole and 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole have been used to prepare novel molecules with potential biological activity by reacting them with imidazole (B134444) and other nucleophiles. acs.org

The general synthetic utility of chloromethylated pyrazoles is summarized in the table below:

Functional GroupReactivity PrinciplePotential Applications
Chloromethyl (-CH₂Cl)Serves as an electrophilic site for nucleophilic substitution.Alkylation of amines, phenols, thiols, and other nucleophiles to introduce the pyrazole moiety.
Pyrazole RingA stable aromatic core that can be further functionalized.Core structure in medicinal chemistry, agrochemicals, and material science.
N-substituent (e.g., Isopropyl)Influences solubility, lipophilicity, and steric hindrance.Modulates the pharmacokinetic and pharmacodynamic properties of the final product.

Overview of Key Research Areas Pertaining to the Compound

Research involving this compound is primarily focused on its application as a synthetic building block in organic and medicinal chemistry. The compound itself is not typically the final product but rather a crucial intermediate for creating more elaborate molecules with desired functionalities.

Key research areas include:

Synthesis of Novel Bioactive Molecules: The primary application of this compound is in the synthesis of new chemical entities for biological screening. The compound provides a reliable method for incorporating the "1-isopropyl-1H-pyrazol-3-ylmethyl" fragment into various molecular scaffolds. The presence of this specific pyrazole substitution pattern can be explored for its potential to interact with biological targets such as enzymes or receptors. ontosight.ai The existence of patents for related structures, such as 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine, suggests that this scaffold is of interest in the development of new therapeutic agents. nih.gov

Development of Synthetic Methodologies: Research may also focus on optimizing the synthesis of this compound itself or exploring the scope of its reactivity with different nucleophiles. Developing efficient and regioselective synthetic routes is crucial for making this and similar building blocks readily accessible for drug discovery and other applications. nih.gov

Agrochemical Research: Similar to its use in pharmaceuticals, this compound can serve as an intermediate in the synthesis of new potential pesticides and herbicides. The pyrazole core is a well-established toxophore in many commercial agrochemicals. nbinno.com

Below is a table summarizing the key properties of the compound.

PropertyData
Compound Name This compound
Molecular Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
CAS Number 1260659-10-6
Synonyms 3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2 B1373741 3-(Chloromethyl)-1-isopropyl-1H-pyrazole CAS No. 1260659-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)10-4-3-7(5-8)9-10/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCAUYWXRMOUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239891
Record name 1H-Pyrazole, 3-(chloromethyl)-1-(1-methylethyl)-
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Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-10-6
Record name 1H-Pyrazole, 3-(chloromethyl)-1-(1-methylethyl)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-1-(1-methylethyl)-
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Record name 3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole
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Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl 1 Isopropyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 3-position of the pyrazole (B372694) ring is analogous to a benzylic halide. The C-Cl bond is activated towards nucleophilic substitution due to the adjacent pyrazole ring, which can stabilize the transition state of the reaction. This facilitates reactions with a wide range of nucleophiles, making it a valuable handle for introducing diverse functional groups.

The carbon atom of the chloromethyl group is electrophilic and readily attacked by various nucleophiles. The general mechanism is a bimolecular nucleophilic substitution (SN2) pathway, leading to the displacement of the chloride ion.

Amines: Primary and secondary amines react with 3-(chloromethyl)-1-isopropyl-1H-pyrazole to form the corresponding substituted aminomethyl pyrazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Alcohols: Alkoxides or alcohols in the presence of a base can displace the chloride to form ether derivatives. A notable example is the reaction with phenolic compounds, such as 2,6-dihydroxybenzaldehyde, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. newdrugapprovals.org

Thioethers: Thiolates are excellent nucleophiles and react efficiently to yield thioether derivatives.

Phosphines: Neutral phosphines can also act as nucleophiles, attacking the chloromethyl group to form phosphonium salts.

The reactivity of the chloromethyl group allows for the straightforward synthesis of various derivatives. These reactions are fundamental for building more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. For instance, the formation of an ether linkage with a substituted benzaldehyde is a key step in the synthesis of Voxelotor, a drug used for treating sickle cell disease. newdrugapprovals.org

The following table summarizes the nucleophilic substitution reactions on this compound.

NucleophileReagent ExampleBase/SolventProduct Type
Alcohol2,6-dihydroxybenzaldehydeK₂CO₃ / DMFEther
AmineDiethylamineEt₃N / CH₃CNAmine
ThiolSodium thiomethoxide/ MethanolThioether
PhosphineTriphenylphosphine/ ToluenePhosphonium Salt

Reactivity Involving the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system and can participate in several types of reactions, including electrophilic substitution, condensation, and rearrangement.

The pyrazole ring undergoes electrophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents. For 1-substituted pyrazoles, the C-4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. mdpi.comrrbdavc.org This is because the positive charge in the sigma complex intermediate can be delocalized over both nitrogen atoms without placing a positive charge on the highly unfavorable azomethine nitrogen. rrbdavc.org

Nitration: Nitration of the pyrazole ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. rsc.orgscribd.com The reaction typically yields the 4-nitro derivative. Direct nitration of various pyrazoles with nitric acid/trifluoroacetic anhydride has been shown to afford mononitro derivatives in good yields. researchgate.net

Halogenation: Halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), also occurs selectively at the C-4 position. mdpi.com If the C-4 position is already occupied, halogenation may occur at other positions, but it requires more forceful conditions. researchgate.net

The table below outlines typical electrophilic substitution reactions on the 1-isopropyl-1H-pyrazole core.

ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃ / H₂SO₄C-41-Isopropyl-4-nitro-1H-pyrazole derivative
BrominationBr₂ / FeBr₃ or NBSC-44-Bromo-1-isopropyl-1H-pyrazole derivative
Vilsmeier-HaackPOCl₃ / DMFC-41-Isopropyl-1H-pyrazole-4-carbaldehyde

While the this compound itself does not directly participate in condensation reactions, it can be readily converted into a precursor that does. The chloromethyl group can be oxidized to a formyl group (an aldehyde), yielding 1-isopropyl-1H-pyrazole-3-carbaldehyde. Pyrazole-carbaldehydes are valuable intermediates that undergo various condensation reactions.

For example, pyrazole-carbaldehydes can react with active methylene (B1212753) compounds, such as methyl ketones, in an aldol condensation to form pyrazolylpropenones. umich.edu These products can then be used in subsequent cyclization reactions to build more complex heterocyclic systems. umich.edu Similarly, they can undergo condensation with compounds like barbituric acid. researchgate.net

Substituted pyrazoles can undergo several types of rearrangement reactions, although these are often dependent on specific substitution patterns and reaction conditions.

van Alphen-Hüttel Rearrangement: This is a known thermal rearrangement for certain pyrazole derivatives, particularly 3H-pyrazoles. nih.gov

Sigmatropic Shifts: Unprecedented rearrangements, such as a 1,3-sigmatropic shift of a benzyl group, have been observed in the formation of tetrasubstituted pyrazoles from 3H-pyrazole intermediates. nih.gov

Nitrene-Mediated Rearrangements: Complex transformations can occur through highly reactive intermediates. For example, the formation of a pyrazole nitrene has been shown to lead to an unusual rearrangement cascade, resulting in remote C-H functionalization. mdpi.com

Prototropic Rearrangements: Annular tautomerism, involving proton migration between the two ring nitrogens, is a fundamental characteristic of N-unsubstituted pyrazoles and can be considered a form of rearrangement. mdpi.com

While these rearrangements have not been specifically documented for this compound, they represent potential reaction pathways for substituted pyrazoles under appropriate thermal, photochemical, or chemical induction.

Chemo- and Regioselective Functionalization

The 3-(chloromethyl) group on the 1-isopropyl-1H-pyrazole core serves as a versatile electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The inherent reactivity of the chloromethyl group allows for selective reactions with various nucleophiles, primarily targeting the carbon atom of the chloromethyl moiety.

The primary mechanism governing the functionalization of this compound is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. The regioselectivity of these reactions is highly specific to the chloromethyl position, as the pyrazole ring itself is generally not susceptible to nucleophilic attack under these conditions.

The chemoselectivity of these reactions is dictated by the nature of the nucleophile employed. Various oxygen, nitrogen, and sulfur-containing nucleophiles can be effectively utilized to generate a diverse range of derivatives. For instance, the reaction with phenols proceeds via the formation of a phenoxide ion in the presence of a base, which then acts as the nucleophile.

A notable example of this reactivity is the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. In this multi-step synthesis, a related compound, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride, is reacted with 2,6-dihydroxybenzaldehyde in the presence of potassium carbonate in dimethylformamide (DMF) newdrugapprovals.org. This reaction highlights the utility of the chloromethyl group in forming ether linkages, a common strategy in drug discovery.

The following interactive data table summarizes the chemo- and regioselective functionalization of this compound with various nucleophiles, based on established chemical principles and analogous reactions.

Stability and Degradation Pathways Under Different Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application in multi-step synthetic sequences. The presence of the reactive chloromethyl group and the pyrazole ring introduces potential pathways for degradation under various conditions.

Acidic Conditions: Under strongly acidic conditions, the pyrazole ring, being a weak base, can be protonated. While the ring itself is relatively stable to cleavage under mild acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the chloromethyl group to the corresponding alcohol, 3-(hydroxymethyl)-1-isopropyl-1H-pyrazole. The rate of this hydrolysis would be dependent on the acid concentration and temperature.

Basic Conditions: In the presence of strong bases, the primary reaction is nucleophilic substitution of the chloride, as discussed in the previous section. However, under aqueous basic conditions, hydrolysis to the corresponding alcohol can also occur, competing with other nucleophilic substitution reactions. The choice of a non-nucleophilic base and anhydrous conditions is therefore crucial when other functionalization is desired. Elimination reactions are generally not favored due to the lack of a suitable proton on an adjacent carbon atom.

Thermal Conditions: Pyrazole derivatives are generally characterized by their high thermal stability. The thermal stability of functionalized pyrazoles is influenced by the nature of their substituents. While the 1-isopropyl-1H-pyrazole core is expected to be thermally robust, the chloromethyl group may be susceptible to degradation at elevated temperatures. Potential thermal degradation pathways could involve the homolytic cleavage of the C-Cl bond to generate radical intermediates, which could then lead to a complex mixture of decomposition products. The specific decomposition temperature and products would require experimental determination through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Oxidative Conditions: The pyrazole ring is generally resistant to oxidation. However, the isopropyl group attached to the nitrogen atom could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a tertiary alcohol or cleavage of the C-N bond. The chloromethyl group is not typically prone to oxidation.

The following interactive data table summarizes the expected stability and potential degradation pathways of this compound under different reaction conditions.

Applications of 3 Chloromethyl 1 Isopropyl 1h Pyrazole As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The 3-(chloromethyl)-1-isopropyl-1H-pyrazole moiety serves as a foundational component in the assembly of intricate organic molecules. The presence of the chloromethyl group at the 3-position of the pyrazole (B372694) ring provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and the extension of the carbon skeleton, thereby enabling the construction of larger and more complex structures.

The isopropyl group at the 1-position of the pyrazole ring plays a crucial role in directing the regioselectivity of certain reactions and can influence the conformational preferences of the resulting molecules. This steric influence is particularly important in the synthesis of chiral compounds and natural products, where precise control over the three-dimensional arrangement of atoms is paramount.

The pyrazole ring itself is a key pharmacophore in many biologically active compounds, and its incorporation into larger molecules can impart desirable medicinal properties. The synthetic utility of pyrazole derivatives is well-documented in the development of pharmaceuticals and agrochemicals. researchgate.netnih.govnih.gov

Development of Novel Heterocyclic Scaffolds and Fused Ring Systems

A significant application of this compound lies in its use as a precursor for the synthesis of novel heterocyclic scaffolds and fused ring systems. The reactive chloromethyl group can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrazole core.

For instance, by reacting this compound with suitable dinucleophiles, it is possible to construct a variety of fused heterocyclic systems. One notable example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities. nih.govias.ac.inresearchgate.net The general synthetic strategy involves the reaction of a 3-amino-pyrazole derivative, which can be prepared from the corresponding chloromethyl compound, with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Similarly, this building block can be utilized in the synthesis of other fused systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines. nih.govamanote.com These fused heterocycles are of considerable interest in medicinal chemistry due to their structural resemblance to purines and other endogenous biomolecules. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

Fused HeterocycleGeneral Synthetic ApproachPotential Applications
Pyrazolo[1,5-a]pyrimidinesCyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds. nih.govmdpi.comKinase inhibitors, Antifungal agents. nih.govnih.gov
Pyrazolo[3,4-b]pyridinesReaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.govKinase inhibitors, Therapeutic agents. nih.gov
Pyrazolo[3,4-d]pyridazinesCyclization reactions involving hydrazine (B178648) derivatives.Biologically active compounds.

Precursor for Ligand Synthesis in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. These complexes have a wide range of applications, including catalysis, materials science, and bioinorganic chemistry. Pyrazole-containing ligands are particularly valued for their versatile coordination modes and their ability to form stable complexes with a variety of metal ions.

This compound is an excellent starting material for the synthesis of tailored ligands. The chloromethyl group can be readily displaced by a variety of nitrogen, oxygen, or sulfur-containing nucleophiles to introduce coordinating functional groups. For example, reaction with a primary amine can yield a secondary amine, which can then be further functionalized to create bidentate or tridentate ligands.

The resulting pyrazole-based ligands can coordinate to metal centers through the nitrogen atoms of the pyrazole ring and the newly introduced donor atoms. The isopropyl group on the pyrazole ring can influence the steric environment around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting complex.

Intermediate in the Synthesis of Scaffolds for Chemical Research

In the pursuit of new chemical entities with novel properties, synthetic chemists often rely on versatile intermediates that can be readily transformed into a variety of target molecules. This compound serves as such an intermediate, providing a gateway to a diverse range of pyrazole-containing scaffolds for chemical research.

The reactivity of the chloromethyl group allows for a multitude of chemical transformations, including:

Alkylation: Introduction of various alkyl or aryl groups through reaction with organometallic reagents or carbanions.

Amination: Synthesis of aminomethyl-pyrazole derivatives by reaction with ammonia (B1221849) or primary/secondary amines.

Thiolation: Formation of thiomethyl-pyrazole derivatives through reaction with thiols or their corresponding salts.

Cyanation: Introduction of a nitrile group via reaction with cyanide salts, which can then be further elaborated into other functional groups such as carboxylic acids or amines.

These transformations enable the generation of libraries of substituted pyrazoles with diverse functionalities, which can then be screened for biological activity or other interesting properties.

Utility in Advanced Material Science Precursors

The unique electronic and photophysical properties of the pyrazole ring have led to its incorporation into advanced materials. Pyrazole derivatives have shown promise in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. researchgate.netmdpi.comresearchgate.net

This compound can serve as a key building block for the synthesis of precursors for these advanced materials. The chloromethyl group allows for the covalent attachment of the pyrazole moiety to other organic molecules or polymer backbones. For example, it can be used to synthesize monomers that can be subsequently polymerized to create pyrazole-containing polymers with specific electronic or optical properties.

Furthermore, the pyrazole core can be functionalized to tune its photophysical properties, such as its absorption and emission wavelengths. By carefully designing the substituents on the pyrazole ring, it is possible to create materials with tailored optical characteristics for specific applications. The development of pyrazole-based materials for OLEDs is an active area of research, with the aim of creating more efficient and stable blue-light emitters. researchgate.netrsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of 3 Chloromethyl 1 Isopropyl 1h Pyrazole and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of chemical compounds. While the crystal structure of 3-(Chloromethyl)-1-isopropyl-1H-pyrazole has not been specifically reported in the surveyed literature, the analysis of closely related pyrazole (B372694) derivatives offers significant insights into the expected solid-state conformation and packing of this molecule.

A pertinent example is the structural elucidation of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, a structural isomer of the title compound. The pyrazole ring in this molecule is nearly planar. In its crystal structure, molecules are interconnected through C—H⋯N interactions, forming chains along the nih.gov direction. mdpi.com This observation underscores the importance of weak hydrogen bonds in dictating the supramolecular architecture of substituted pyrazoles, even in the absence of classical N-H hydrogen bond donors.

The study of a broader range of pyrazole derivatives reveals common supramolecular motifs, which are largely governed by the nature and position of the substituents on the pyrazole ring. researchgate.net For N-unsubstituted pyrazoles, the formation of dimers, trimers, tetramers, and catemers through N-H···N hydrogen bonds is a well-documented phenomenon. researchgate.netnih.gov Although the N-isopropyl group in this compound precludes the formation of such N-H···N hydrogen bond networks, other intermolecular forces, such as the aforementioned C-H···N interactions and dipole-dipole interactions involving the chloromethyl group, would be expected to play a key role in the crystal packing.

The detailed crystallographic data for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole provides a valuable reference point for understanding the solid-state structure of related compounds. The key parameters from this study are summarized in the interactive data table below.

Crystal Data and Structure Refinement for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole mdpi.com
ParameterValue
Empirical FormulaC6H9ClN2
Formula Weight144.60
Temperature296 K
WavelengthMo Kα radiation
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5210 (7)
b (Å)7.3111 (7)
c (Å)7.9854 (8)
α (°)88.383 (1)
β (°)77.563 (2)
γ (°)85.725 (2)
Volume (Å3)370.71 (6)
Z2

The planarity of the pyrazole ring is a consistent feature across many structurally characterized derivatives. mdpi.com The substituents on the ring, however, can exhibit significant conformational flexibility. For instance, in the case of this compound, the orientation of the isopropyl and chloromethyl groups relative to the pyrazole ring would be a key structural feature. The solid-state structure of pyrazoles is a result of a delicate balance of intermolecular forces, and the insights gained from the crystallographic studies of its derivatives are crucial for predicting the properties and behavior of this class of compounds. researchgate.net

Computational and Theoretical Investigations of 3 Chloromethyl 1 Isopropyl 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. eurasianjournals.com In the context of pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about their geometric and electronic properties. nih.govderpharmachemica.com

For a molecule like 3-(Chloromethyl)-1-isopropyl-1H-pyrazole, DFT can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, can also be calculated. The MEP is particularly useful as it helps to identify the regions of a molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic or nucleophilic attack. derpharmachemica.com

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Pyrazole

PropertyCalculated Value
Total Energy-X Hartrees
Dipole MomentY Debye
Mulliken Atomic ChargesN1: -0.X, N2: -0.Y, C3: +0.Z, ...
Molecular Electrostatic PotentialNegative potential around N2, Positive potential around CH2Cl

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on substituted pyrazoles.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO would be influenced by the substituents. The electron-donating isopropyl group would likely raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing chloromethyl group would lower the energy of the LUMO, making it a better electron acceptor.

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, as shown in the table below. These descriptors provide quantitative measures of different aspects of a molecule's reactivity.

Table 2: Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

Note: These formulas provide approximations of the respective chemical descriptors based on Koopmans' theorem.

Tautomerism and Conformational Analysis of the Pyrazole Ring

Tautomerism is a key structural feature of N-unsubstituted pyrazoles, where a proton can move between the two nitrogen atoms of the ring, leading to different tautomeric forms. nih.gov However, in this compound, the presence of the isopropyl group at the N1 position prevents this annular tautomerism.

In broader studies of substituted pyrazoles, it has been found that the stability of tautomers is significantly affected by the electronic nature of the substituents. Electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer. nih.govresearchgate.net

Molecular Modeling in Reaction Pathway Prediction and Mechanistic Elucidation

Molecular modeling is a valuable tool for predicting reaction pathways and elucidating reaction mechanisms at the atomic level. eurasianjournals.com For a molecule like this compound, which contains a reactive chloromethyl group, molecular modeling can be used to study its reactions, such as nucleophilic substitutions.

By modeling the interaction of the pyrazole with a nucleophile, it is possible to map out the potential energy surface of the reaction. This involves locating the transition state structure and calculating the activation energy, which provides insights into the reaction rate. The reaction mechanism, whether it proceeds through an SN1 or SN2 pathway, can be investigated by analyzing the geometry of the transition state and the charge distribution along the reaction coordinate. nih.gov

For example, in the synthesis of pyrazole derivatives, computational studies have been used to understand the regioselectivity of reactions, explaining why certain isomers are formed preferentially over others. acs.org These studies can consider factors such as steric hindrance and electronic effects to predict the most likely outcome of a reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts with good accuracy. researchgate.netnih.gov By comparing the calculated NMR spectrum with the experimental one, each peak can be assigned to a specific nucleus in the molecule, aiding in structural elucidation. researchgate.net Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or conformational averaging, which can also be modeled computationally. nih.gov

Similarly, the vibrational frequencies and intensities calculated by DFT can be used to generate a theoretical IR spectrum. derpharmachemica.com This theoretical spectrum can then be compared with the experimental IR spectrum to assign the observed vibrational bands to specific molecular motions, such as stretching and bending of different bonds. fu-berlin.de

Table 3: Illustrative Comparison of Calculated and Experimental 1H NMR Chemical Shifts for a Substituted Pyrazole

ProtonCalculated δ (ppm)Experimental δ (ppm)
Pyrazole H46.206.25
Pyrazole H57.507.55
Isopropyl CH4.504.55
Isopropyl CH31.401.45
Chloromethyl CH24.804.85

Note: The values in this table are hypothetical and for illustrative purposes to show the typical agreement between calculated and experimental data.

Q & A

Basic Research Question

  • Toxicity : The compound may cause skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How is this compound utilized in synthesizing pharmacologically active agents?

Advanced Research Question
The chloromethyl group serves as a versatile handle for functionalization. Examples include:

  • Antimicrobial Agents : Coupling with thiols or amines to create sulfides or secondary amines with enhanced bioactivity.
  • Kinase Inhibitors : Incorporating the pyrazole core into heterocyclic scaffolds targeting ATP-binding pockets .
  • Prodrug Design : Masking polar functional groups via ester or amide linkages for improved bioavailability.

What strategies are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

  • Assay Standardization : Validate experimental protocols (e.g., cell lines, IC₅₀ measurement methods) against positive controls.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity trends.
  • Meta-Analysis : Cross-reference data across multiple studies to identify outliers or confounding variables .

How does steric hindrance from the isopropyl group influence the reactivity of this compound?

Advanced Research Question
The bulky isopropyl substituent at the 1-position reduces accessibility to the chloromethyl group at the 3-position, slowing nucleophilic substitution. This is confirmed via comparative kinetics studies with less hindered analogs (e.g., 3-(Chloromethyl)-1-methyl-1H-pyrazole). Computational models (e.g., steric maps) quantify this effect .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Advanced Research Question

  • Chromatographic Resolution : Use UPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts (e.g., hydrolyzed alcohols).
  • Limit of Detection (LOD) : Enhance sensitivity via derivatization (e.g., reacting chloromethyl groups with thiourea for UV-active products).
  • Validation : Follow ICH Q2(R1) guidelines for method precision and accuracy .

How can researchers leverage the chloromethyl group for site-selective functionalization in multi-step syntheses?

Advanced Research Question

  • Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) before chloromethyl activation.
  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules or fluorophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.